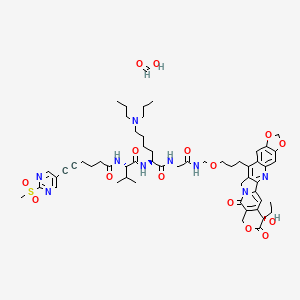
DL-01 (formic)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-01 (formic) is a drug-linker conjugate used primarily in the synthesis of antibody-drug conjugates (ADCs). It is a bioactive molecule that plays a crucial role in targeted cancer therapies by linking cytotoxic drugs to antibodies, allowing for precise delivery to cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DL-01 (formic) is synthesized through a series of chemical reactions involving the conjugation of a drug molecule to a linker. The process typically involves:
Activation of the drug molecule: This step often requires the use of activating agents such as carbodiimides.
Conjugation to the linker: The activated drug is then conjugated to the linker molecule under controlled conditions, often involving solvents like dimethyl sulfoxide (DMSO) and catalysts
Industrial Production Methods
Industrial production of DL-01 (formic) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for scalability and cost-effectiveness, often employing continuous flow chemistry techniques .
Analyse Des Réactions Chimiques
Types of Reactions
DL-01 (formic) undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
DL-01 (formic) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of cellular processes and as a tool for targeted drug delivery.
Medicine: Integral in the development of targeted cancer therapies, particularly in the synthesis of ADCs.
Industry: Used in the production of pharmaceuticals and as a component in various industrial processes
Mécanisme D'action
DL-01 (formic) exerts its effects by acting as a linker molecule in ADCs. The mechanism involves:
Binding to antibodies: The linker binds to antibodies, forming a stable conjugate.
Targeting cancer cells: The antibody-drug conjugate specifically targets cancer cells, minimizing damage to healthy cells.
Release of cytotoxic drug: Upon binding to the cancer cell, the cytotoxic drug is released, leading to cell death
Comparaison Avec Des Composés Similaires
Similar Compounds
Auristatin: Another drug-linker conjugate used in ADCs.
Camptothecin: A cytotoxic agent used in cancer therapy.
Daunorubicin: An anthracycline antibiotic used in cancer treatment
Uniqueness
DL-01 (formic) is unique due to its high specificity and efficiency in targeting cancer cells. Its ability to form stable conjugates with antibodies and release cytotoxic drugs precisely at the target site sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C56H73N9O15S |
|---|---|
Poids moléculaire |
1144.3 g/mol |
Nom IUPAC |
(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide;formic acid |
InChI |
InChI=1S/C55H71N9O13S.CH2O2/c1-7-20-63(21-8-2)22-14-13-18-41(61-51(68)48(34(4)5)62-46(65)19-12-10-11-16-35-27-57-54(58-28-35)78(6,72)73)50(67)56-29-47(66)59-32-74-23-15-17-36-37-24-44-45(77-33-76-44)26-42(37)60-49-38(36)30-64-43(49)25-40-39(52(64)69)31-75-53(70)55(40,71)9-3;2-1-3/h24-28,34,41,48,71H,7-10,12-15,17-23,29-33H2,1-6H3,(H,56,67)(H,59,66)(H,61,68)(H,62,65);1H,(H,2,3)/t41-,48-,55-;/m0./s1 |
Clé InChI |
ZMBPWERFMPCLPF-UNTITNOJSA-N |
SMILES isomérique |
CCCN(CCC)CCCC[C@@H](C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)[C@H](C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C.C(=O)O |
SMILES canonique |
CCCN(CCC)CCCCC(C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)C(C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


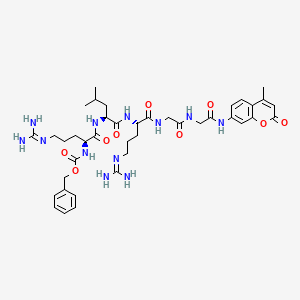
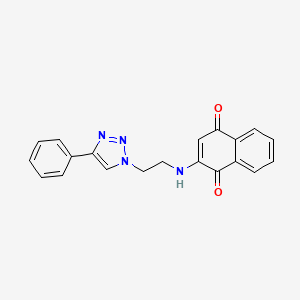
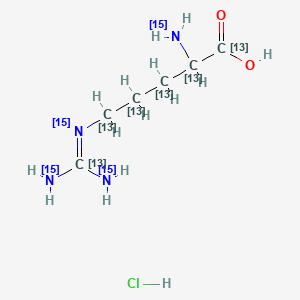
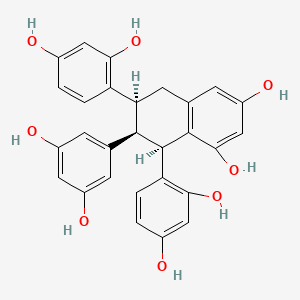
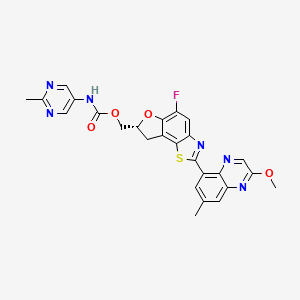
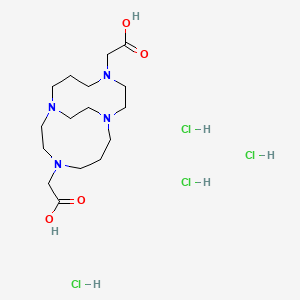

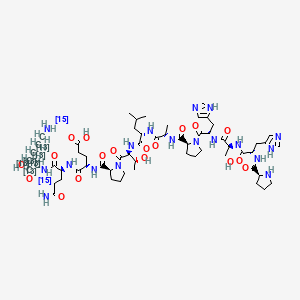
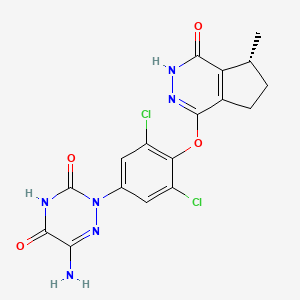
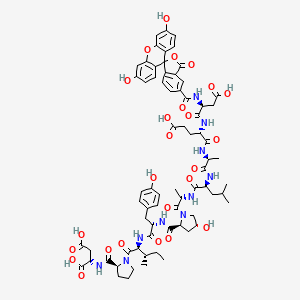
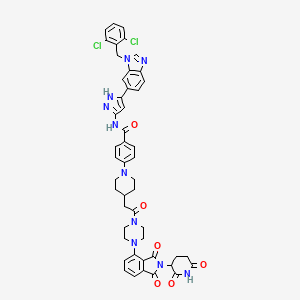
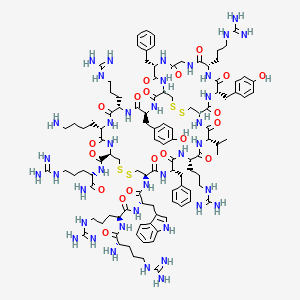
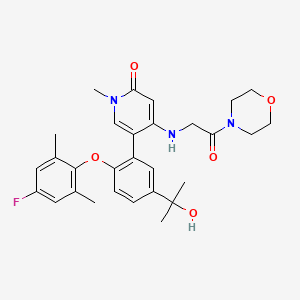
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
